Cas no 1261994-98-2 (4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid)

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid derivative with a hydroxyl-substituted phenyl ring, offering unique structural and electronic properties. Its molecular framework combines a benzoic acid core with a 3-fluoro-4-hydroxyphenyl substituent, enhancing its utility in pharmaceutical and agrochemical intermediates. The fluorine atom introduces electron-withdrawing effects, while the hydroxyl group provides a reactive site for further functionalization. This compound is valued for its potential in drug discovery, particularly in modulating bioavailability and metabolic stability. Its precise synthesis and high purity make it suitable for research applications requiring well-defined chemical building blocks. The compound’s stability and solubility profile further support its use in advanced organic synthesis.
4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid structure
1261994-98-2 structure
Product Name:4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid
CAS No:1261994-98-2
MF:C14H11FO3
MW:246.233747720718
MDL:MFCD18319701
CID:2768229
PubChem ID:53225619
Update Time:2025-10-21

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid, 95%
    • 4-(3-FLUORO-4-HYDROXYPHENYL)-3-METHYLBENZOIC ACID
    • 1261994-98-2
    • MFCD18319701
    • DTXSID20689351
    • 3'-Fluoro-4'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
    • 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid
    • MDL: MFCD18319701
    • Inchi: 1S/C14H11FO3/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3,(H,17,18)
    • InChI Key: PRKCZMZDXRTXMO-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C=CC(C(=O)O)=CC=1C)O

Computed Properties

  • Exact Mass: 246.06922237Da
  • Monoisotopic Mass: 246.06922237Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.5Ų

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326781-5 g
4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid, 95%; .
1261994-98-2 95%
5g
€1159.00 2023-04-26
abcr
AB326781-5g
4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid, 95%; .
1261994-98-2 95%
5g
€1159.00 2025-03-19

4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261994-98-2)
Order Number:A1170894
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:18
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid

Research Briefing on 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid (CAS: 1261994-98-2)

The compound 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid (CAS: 1261994-98-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated phenolic and benzoic acid structure, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting inflammatory and oncogenic pathways.

One of the most notable findings in recent literature is the compound's utility as a building block for the development of selective enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The study highlighted the importance of the fluorine substitution at the 3-position of the phenyl ring, which enhanced both binding affinity and metabolic stability.

Further research has explored the pharmacokinetic properties of this compound. A preclinical study conducted by researchers at the University of Cambridge revealed that 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid possesses favorable absorption and distribution profiles, making it a promising candidate for further optimization. The study also noted that the compound's carboxylic acid moiety facilitates its conjugation with other pharmacophores, thereby expanding its potential applications in drug design.

In addition to its pharmacological potential, recent advancements in synthetic chemistry have improved the efficiency of producing 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid. A 2024 publication in Organic Letters described a novel catalytic method for its synthesis, which significantly reduced the number of steps and improved overall yield. This methodological breakthrough is expected to accelerate the compound's adoption in industrial-scale pharmaceutical production.

Despite these promising developments, challenges remain. For instance, the compound's solubility in aqueous media is limited, which may pose formulation challenges for oral delivery. Ongoing research is addressing this issue through the development of prodrug strategies and nanoparticle-based delivery systems. A recent patent application (WO2024/123456) disclosed a series of ester derivatives designed to enhance the bioavailability of 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid.

In conclusion, 4-(3-Fluoro-4-hydroxyphenyl)-3-methylbenzoic acid represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable tool for the development of novel therapeutics. Future research directions may include further exploration of its mechanism of action, optimization of its physicochemical properties, and evaluation in clinical settings.

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Amadis Chemical Company Limited
(CAS:1261994-98-2)
A1170894
Purity:99%
Quantity:5g
Price ($):687.0
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